3-Amino-1-(2,4-dichlorophenyl)propan-1-ol
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Overview
Description
3-Amino-1-(2,4-dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11Cl2NO. It is a solid substance that is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,4-dichlorophenyl)propan-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,4-dichlorophenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amino alcohol.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-Amino-1-(2,4-dichlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-cyclohexyl-propan-1-ol
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- 2-Phenyl-1-[(3-pyridinylmethyl)amino]-2-propanol
Uniqueness
3-Amino-1-(2,4-dichlorophenyl)propan-1-ol is unique due to the presence of two chlorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3-amino-1-(2,4-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
GQHPYGIQUXNUQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCN)O |
Origin of Product |
United States |
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